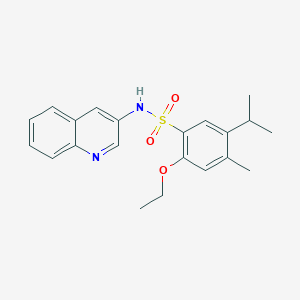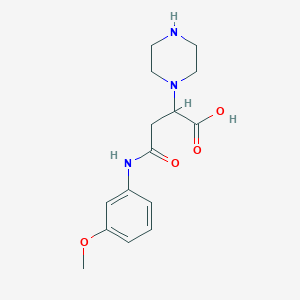![molecular formula C21H24N4O2 B12193725 1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one](/img/structure/B12193725.png)
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a piperazine moiety, and a pyridine ring
Preparation Methods
The synthesis of 1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one involves several steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound, utilizing organoboron reagents and palladium catalysts.
Scientific Research Applications
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one primarily involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby exerting antidepressant effects . The compound’s molecular targets include serotonin receptors and transporters, and it influences pathways related to mood regulation and neurochemical balance .
Comparison with Similar Compounds
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one can be compared with other serotonin reuptake inhibitors such as fluoxetine and sertraline. Unlike these compounds, it possesses a unique combination of a pyrrolidinone ring and a piperazine moiety, which may contribute to its distinct pharmacological profile . Similar compounds include:
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another serotonin reuptake inhibitor with a similar structure.
2-(4-Phenyl-1-piperazinyl)pyridine: A compound with comparable biological activity but different structural features.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24N4O2/c26-19(17-6-8-18(9-7-17)25-11-3-5-21(25)27)16-23-12-14-24(15-13-23)20-4-1-2-10-22-20/h1-2,4,6-10H,3,5,11-16H2 |
InChI Key |
JHLWHNICCFACDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12193647.png)
![(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12193656.png)
![1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12193658.png)

![N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12193661.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate](/img/structure/B12193682.png)
![8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12193686.png)


![(2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12193701.png)
![2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12193703.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B12193717.png)
![N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide](/img/structure/B12193729.png)
